molecular formula C24H21N3O5S B14995478 2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide

2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B14995478
M. Wt: 463.5 g/mol
InChI Key: SFMYEDMWZVKPES-UHFFFAOYSA-N
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Description

2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of thiazepines. Thiazepines are heterocyclic compounds containing a seven-membered ring with nitrogen and sulfur atoms. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, a dihydrobenzo[b][1,4]thiazepinone core, and a nitrophenylacetamide moiety.

Preparation Methods

The synthesis of 2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the dihydrobenzo[b][1,4]thiazepinone core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and a suitable carbonyl compound. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the nitrophenylacetamide moiety is attached through an amide coupling reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structural features, such as the nitro group and thiazepine ring, may contribute to its biological activity by facilitating interactions with target molecules.

Comparison with Similar Compounds

2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide can be compared with other similar compounds, such as:

    2-(4-methoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: This compound lacks the nitrophenylacetamide moiety, which may result in different biological activities and chemical reactivity.

    2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepine: Similar to the target compound but without the acetamide group, leading to variations in its chemical and biological properties.

    N-(3-nitrophenyl)-2-(4-methoxyphenyl)acetamide: This compound lacks the thiazepine ring, which may affect its overall stability and reactivity.

The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C24H21N3O5S/c1-32-19-11-9-16(10-12-19)22-14-24(29)26(20-7-2-3-8-21(20)33-22)15-23(28)25-17-5-4-6-18(13-17)27(30)31/h2-13,22H,14-15H2,1H3,(H,25,28)

InChI Key

SFMYEDMWZVKPES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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